molecular formula C12H14N2O3 B4167956 1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4167956
M. Wt: 234.25 g/mol
InChI Key: RNMXJVRYFKPRDW-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and a carboxamide moiety

Properties

IUPAC Name

1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-13-12(17)8-6-11(16)14(7-8)9-2-4-10(15)5-3-9/h2-5,8,15H,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMXJVRYFKPRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
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1-(4-hydroxyphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

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